molecular formula C12H20O4 B1248240 1,8-Dioxacyclotetradecane-2,9-dione CAS No. 1020-83-3

1,8-Dioxacyclotetradecane-2,9-dione

Cat. No.: B1248240
CAS No.: 1020-83-3
M. Wt: 228.28 g/mol
InChI Key: NUTDOUGNQAMWBU-UHFFFAOYSA-N
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Description

1,8-Dioxacyclotetradecane-2,9-dione is an organic compound with the molecular formula C₁₂H₂₀O₄

Safety and Hazards

The safety data sheet for 1,8-Dioxacyclotetradecane-2,9-dione indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dioxacyclotetradecane-2,9-dione can be synthesized through the ring-closing metathesis (RCM) of appropriate diene precursors. The reaction typically involves the use of a ruthenium-based catalyst under an inert atmosphere. The reaction conditions often include moderate temperatures and the removal of by-products to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxacyclotetradecane-2,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dioxacyclotetradecane-2,9-dione has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of aliphatic polyesters through ring-opening polymerization. These polyesters are biodegradable and have applications in biomedical devices and packaging materials.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific mechanical and thermal properties.

    Biological Research: It is investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1,8-dioxacyclotetradecane-2,9-dione involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of carbonyl groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxacyclohexadecane-5,12-dione: Another cyclic ester with a sixteen-membered ring.

    1,6-Dioxacyclooctadecane-7,14-dione: A cyclic ester with an eighteen-membered ring.

Uniqueness

1,8-Dioxacyclotetradecane-2,9-dione is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties.

Properties

IUPAC Name

1,8-dioxacyclotetradecane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTDOUGNQAMWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCCCCC(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446481
Record name 1,8-dioxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020-83-3
Record name 1,8-dioxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) in the context of polycaprolactone (PCL)?

A1: DCL serves as a crucial intermediate in the sustainable chemical recycling of PCL [, , ]. It acts as a building block for PCL polymerization, enabling the synthesis of new PCL from degraded or depolymerized material.

Q2: How is this compound (DCL) produced from PCL?

A2: DCL is produced from PCL through an enzymatic degradation process utilizing Candida antarctica lipase (lipase CA) [, , ]. This enzymatic reaction depolymerizes PCL into DCL, offering a greener alternative to conventional chemical methods. The reaction can be carried out in water-containing toluene at 40°C [, ] or in supercritical carbon dioxide (scCO2) at a milder temperature [], highlighting the versatility of this enzymatic approach.

Q3: Can this compound (DCL) be converted back into PCL, and if so, how?

A3: Yes, DCL can be readily polymerized back into PCL using the same enzyme, lipase CA [, , ]. This reversible reaction highlights the potential of DCL as a key component in a closed-loop recycling system for PCL, promoting sustainability in polymer chemistry. The polymerization process can be carried out in both supercritical carbon dioxide [] and traditional solvents [, ], showcasing the adaptability of this enzymatic approach to different reaction conditions.

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